molecular formula C19H21BrN2O3 B2552596 1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione CAS No. 2058740-04-6

1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2552596
CAS No.: 2058740-04-6
M. Wt: 405.292
InChI Key: MEJDQFNZXKGQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H21BrN2O3 and its molecular weight is 405.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic-like Activity

One study explored the unexpected antipsychotic-like activity associated with muscarinic receptor ligands. The ligand PTAC, similar in complexity to the compound , demonstrated partial agonist effects at specific muscarinic receptors and antagonist effects at others. This ligand showed promising results in inhibiting conditioned avoidance responding and dopamine receptor agonist-induced behavior without inducing significant side effects at pharmacologically relevant doses. It suggests a new approach in the medical treatment of schizophrenia through functional dopamine receptor antagonism despite the lack of affinity for dopamine receptors, indicating muscarinic receptor partial agonists as a significant area of interest (Bymaster et al., 1998).

Pharmacokinetics and Pharmacodynamics

Another study focused on the pharmacokinetics and pharmacodynamics of PyG, an aromatase inhibitor potentially related to the chemical structure of interest. This study aimed at patients with postmenopausal breast cancer, showing that oral doses of PyG resulted in effective suppression of plasma oestradiol levels. It highlights the importance of understanding the absorption, metabolism, and excretion of such compounds in developing effective treatments (Haynes et al., 2004).

Metabolism and Excretion

The absorption, metabolism, and excretion of Vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans were studied to understand its pharmacological profile better. This research showed that Vildagliptin is rapidly absorbed, extensively metabolized, and primarily excreted through urine and feces, highlighting the compound's metabolic pathways and the potential for pharmacokinetic interactions with other medications (He et al., 2009).

Environmental Exposure

A study on the environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted the widespread chronic exposure to these compounds. It demonstrated the importance of assessing exposure levels to develop public health policies for regulation and use, which could be analogous to understanding the environmental impacts of the compound (Babina et al., 2012).

Properties

IUPAC Name

1-[8-[2-(4-bromophenyl)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c20-13-3-1-12(2-4-13)9-19(25)21-14-5-6-15(21)11-16(10-14)22-17(23)7-8-18(22)24/h1-4,14-16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJDQFNZXKGQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.